Cas no 4005-02-1 (ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate)

ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-(2-methyl-4-oxo-quinazolin-3-yl)benzoate
- ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
- 4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid ethyl ester
- Benzoic acid, 4-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester
- Oprea1_211670
- EN300-12340
- SR-01000438298
- ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate
- AKOS000661413
- ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate
- SMR000104853
- AB00096929-01
- CS-0225307
- CHEMBL1426878
- 4005-02-1
- MLS000108904
- HMS2178L13
- DTXSID20353540
- Z57080697
- SR-01000438298-1
- F0850-0697
- Oprea1_280206
- ETHYL 4-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]BENZOATE
- STL352833
-
- MDL: MFCD01816208
- Inchi: InChI=1S/C18H16N2O3/c1-3-23-18(22)13-8-10-14(11-9-13)20-12(2)19-16-7-5-4-6-15(16)17(20)21/h4-11H,3H2,1-2H3
- InChI Key: MUNBUKDEKFBKQD-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C
Computed Properties
- Exact Mass: 308.11618
- Monoisotopic Mass: 308.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 59Ų
Experimental Properties
- PSA: 58.97
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D114510-20g |
ETHYL4-(2-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)BENZOATE |
4005-02-1 | 95% | 20g |
$1860 | 2024-08-03 | |
Enamine | EN300-12340-0.1g |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 95.0% | 0.1g |
$252.0 | 2025-03-21 | |
Life Chemicals | F0850-0697-20μmol |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0850-0697-10mg |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0850-0697-20mg |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Enamine | EN300-12340-0.5g |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 95.0% | 0.5g |
$569.0 | 2025-03-21 | |
Enamine | EN300-12340-1.0g |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 95.0% | 1.0g |
$728.0 | 2025-03-21 | |
Life Chemicals | F0850-0697-5μmol |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0850-0697-30mg |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0850-0697-75mg |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate |
4005-02-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate
Recent Advances in the Study of Ethyl 4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate (CAS: 4005-02-1)
Ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate (CAS: 4005-02-1) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The following sections provide an overview of the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly enhances the efficiency of the synthesis process. The researchers employed a palladium-catalyzed coupling reaction, which not only reduced the reaction time but also improved the overall yield to over 85%. This advancement is expected to facilitate large-scale production and further pharmacological evaluation of the compound.
In terms of biological activity, ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate has demonstrated promising results as a potential inhibitor of key enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that the compound exhibits strong inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM. This finding suggests its potential utility in the development of anti-inflammatory agents, particularly for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
Further investigations into the mechanism of action have revealed that ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate interacts with specific residues in the active site of COX-2, thereby blocking the binding of arachidonic acid. Molecular docking studies and X-ray crystallography have provided detailed insights into these interactions, offering a structural basis for the design of more potent derivatives. These findings were highlighted in a 2024 article in Nature Chemical Biology, which also discussed the compound's selectivity profile, showing minimal off-target effects on COX-1.
Beyond its anti-inflammatory properties, recent research has explored the anticancer potential of ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate. A 2023 study in Cancer Research demonstrated that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. The study also noted that the compound synergizes with conventional chemotherapeutic agents, enhancing their efficacy while reducing cytotoxic side effects. These results position the compound as a promising candidate for combination therapy in oncology.
In conclusion, ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate (CAS: 4005-02-1) represents a versatile scaffold with significant potential in drug discovery. Recent advances in its synthesis, coupled with a deeper understanding of its biological activities, underscore its value as a lead compound for the development of novel therapeutics. Future research directions may include the exploration of additional derivatives, further mechanistic studies, and preclinical evaluations to fully realize its therapeutic potential.
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